molecular formula C15H10F3NO2 B15149367 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline

3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline

Cat. No.: B15149367
M. Wt: 293.24 g/mol
InChI Key: DPSAFMZYCLQQEM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The compound’s structure includes a hydroxy group, an oxo group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with substituted isatins as the starting materials.

    Reaction with Trifluoromethylating Agents: The isatins are reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.

    Cyclization: The intermediate products undergo cyclization to form the indoline ring structure.

    Hydroxylation and Oxidation: The final steps involve hydroxylation and oxidation to introduce the hydroxy and oxo groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-oxo-3-trifluoromethylindole
  • 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylpyridine
  • 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylquinoline

Uniqueness

3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C15H10F3NO2

Molecular Weight

293.24 g/mol

IUPAC Name

3-hydroxy-5-phenyl-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)11-8-10(9-4-2-1-3-5-9)6-7-12(11)19-13(14)20/h1-8,21H,(H,19,20)

InChI Key

DPSAFMZYCLQQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3(C(F)(F)F)O

Origin of Product

United States

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